H-Pro-Gly-Pro-OH

Description

The exact mass of the compound L-Proline, L-prolylglycyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

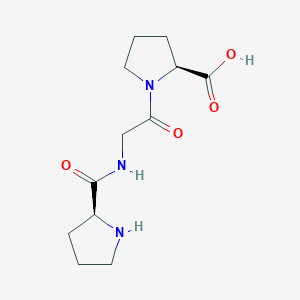

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c16-10(15-6-2-4-9(15)12(18)19)7-14-11(17)8-3-1-5-13-8/h8-9,13H,1-7H2,(H,14,17)(H,18,19)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPMXFSTKXXNHF-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25104-46-5 | |

| Record name | L-Proline, L-prolylglycyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80432628 | |

| Record name | (2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7561-51-5 | |

| Record name | (2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Tripeptide H-Pro-Gly-Pro-OH: A Technical Guide to its Biological Function and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Pro-Gly-Pro-OH, also known as Proline-Glycine-Proline (PGP), is a naturally occurring tripeptide with significant and diverse biological activities. Arising from the breakdown of the body's most abundant protein, collagen, this matrikine plays a critical role in fundamental physiological processes, including inflammation, wound healing, and neuroprotection. Its functions are primarily mediated through interaction with chemokine receptors, positioning it as a key signaling molecule in both health and disease. This technical guide provides an in-depth exploration of the biological functions and origins of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to support further research and therapeutic development.

Introduction

This compound (PGP) is a tripeptide matrikine, a bioactive fragment of an extracellular matrix (ECM) protein, that has emerged as a crucial regulator of various physiological and pathological processes.[1] Unlike its parent protein, collagen, which primarily serves a structural role, PGP acts as a signaling molecule, influencing cellular behavior and responses.[2] This guide delves into the core aspects of PGP's biology, offering a technical resource for professionals in research and drug development.

Origin of this compound

The primary source of endogenous this compound is the enzymatic degradation of collagen, the main structural protein in the extracellular matrix of connective tissues.[3][4] This process is a key feature of tissue remodeling, inflammation, and injury.

The generation of PGP involves a multi-step enzymatic cascade:

-

Initial Collagen Cleavage: Matrix metalloproteinases (MMPs), such as MMP-8 and MMP-9, initiate the process by cleaving intact collagen fibers into large peptide fragments.[3]

-

Further Fragmentation: These larger fragments are then further processed by prolyl endopeptidase, an enzyme that cleaves the peptides into the tripeptide PGP.[3]

This enzymatic production highlights that PGP is generated at sites of inflammation and tissue injury, where it can then exert its biological effects in a localized manner.[1]

Biological Functions and Mechanisms of Action

This compound exhibits a range of biological functions, primarily centered on inflammation, tissue repair, and neurological processes.

Neutrophil Chemotaxis and Inflammation

A primary and well-characterized function of PGP is its role as a neutrophil chemoattractant.[1][5][6] Neutrophils are a type of white blood cell that are among the first responders to sites of infection or injury. PGP guides these cells to the precise location where they are needed to combat pathogens and clear cellular debris.[1]

The chemotactic activity of PGP is mediated through its interaction with the G protein-coupled chemokine receptors, CXCR1 and CXCR2, which are expressed on the surface of neutrophils.[3] Binding of PGP to these receptors initiates a signaling cascade that leads to cell polarization and directed migration.[7]

Wound Healing

Beyond its role in the initial inflammatory phase, PGP is also implicated in the subsequent stages of wound repair.[1] By recruiting neutrophils to the wound site, it helps to create a clean environment for tissue regeneration. Furthermore, some evidence suggests that PGP may have direct effects on other cell types involved in the healing process.

Neuroprotection

Emerging research has uncovered a significant neuroprotective role for this compound.[8] Studies have shown that PGP can activate the transcription of neurotrophins and their receptors following cerebral ischemia.[5] Neurotrophins are a family of proteins that support the survival, development, and function of neurons. This suggests that PGP could be a valuable therapeutic target for conditions such as stroke.[8] In vitro studies have demonstrated that PGP can increase the survival of neuroglial cells after mechanical injury by reducing cellular calcium overload and preventing mitochondrial dysfunction.[7][9]

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of this compound and its analogs.

| Parameter | Value | Context | Reference |

| EC50 (Neutrophil Polarization) | |||

| N-acetyl-PGP | 0.5 mM | Bioactivity of PGP analog in neutrophil polarization assay. | [10] |

| APGPR | 0.34 mM | Bioactivity of PGP analog in neutrophil polarization assay. | [10] |

| ID50 (Inhibition of N-acetyl-PGP induced polarization) | |||

| Gly-Pro-Hyp | 20 mM | Antagonist activity against N-acetyl-PGP. | [10] |

| In Vitro Neuroprotection Concentration | |||

| PGP (Prophylactic) | 100 µM | Prevention of increased intracellular calcium and mitochondrial potential drop in a scratch test model of mechanical neuronal injury. | [7][9] |

| PGP (Treatment) | 30 µM | Reduction of delayed glutamate-induced disturbances in calcium homeostasis and cell death in a scratch test model. | [7][9] |

| In Vivo Neuroprotection Dosage | |||

| PGP | 37.5 µg/kg (i.p.) | Activation of neurotrophin and their receptor gene transcription after cerebral ischemia in rats. | [5] |

Signaling Pathways

The biological effects of this compound are initiated by its binding to CXCR1 and CXCR2 receptors, which triggers intracellular signaling cascades.

Neutrophil Chemotaxis Signaling Pathway

The binding of PGP to CXCR1/2 on neutrophils activates Gαi proteins, leading to the dissociation of Gα and Gβγ subunits. This initiates downstream signaling through pathways such as the Phospholipase C (PLC) and PI3K/Akt pathways, ultimately resulting in calcium mobilization, cytoskeletal rearrangement, and directed cell movement.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological functions of this compound.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a common method for assessing the chemotactic potential of PGP on neutrophils.

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (5 µm pores)

-

Isolated human neutrophils

-

This compound

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Isolate human neutrophils from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).

-

Resuspend the isolated neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

-

Prepare serial dilutions of this compound in chemotaxis buffer in the lower wells of the Boyden chamber. Use buffer alone as a negative control and a known chemoattractant (e.g., IL-8) as a positive control.

-

Place the polycarbonate membrane over the lower wells.

-

Add 100 µL of the neutrophil suspension to the upper chamber.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane using a staining solution.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Calculate the chemotactic index by dividing the number of cells that migrated towards PGP by the number of cells that migrated towards the buffer control.

In Vitro Wound Healing Assay (Scratch Assay)

This assay is used to evaluate the effect of PGP on cell migration and wound closure in vitro.

Materials:

-

Confluent cell monolayer (e.g., fibroblasts, epithelial cells) in a 6-well plate

-

This compound

-

Cell culture medium

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Grow a confluent monolayer of the desired cell type in a 6-well plate.

-

Using a sterile 200 µL pipette tip, create a linear "scratch" or wound in the center of the cell monolayer.

-

Gently wash the well with PBS to remove any detached cells.

-

Replace the medium with fresh medium containing different concentrations of this compound. A control well should receive medium without PGP.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch is closed in the control well.

-

Measure the width of the scratch at multiple points for each time point and condition.

-

Calculate the percentage of wound closure over time for each condition.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This is a widely used in vivo model to study the neuroprotective effects of compounds like PGP in the context of ischemic stroke.

Materials:

-

Anesthetized rats

-

Surgical microscope

-

Microsurgical instruments

-

4-0 monofilament nylon suture with a rounded tip

-

This compound solution for injection (e.g., intraperitoneal)

-

Physiological monitoring equipment

Procedure:

-

Anesthetize the rat and maintain its body temperature at 37°C.

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Make a small incision in the ECA stump.

-

Introduce the 4-0 monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

-

Administer this compound (e.g., 37.5 µg/kg, i.p.) at a predetermined time point (e.g., at the time of reperfusion).

-

Suture the incision and allow the animal to recover.

-

Assess neurological deficits at various time points post-surgery.

-

At the end of the experiment, euthanize the animal and harvest the brain for infarct volume analysis (e.g., using TTC staining).

Conclusion

This compound is a vital signaling molecule derived from collagen that plays a multifaceted role in inflammation, wound healing, and neuroprotection. Its well-defined origin and mechanism of action through CXCR1 and CXCR2 make it an attractive target for therapeutic intervention in a variety of diseases characterized by inflammation and tissue damage. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing tripeptide. Continued investigation into the nuanced roles of PGP and its signaling pathways will undoubtedly pave the way for novel treatment strategies for a range of debilitating conditions.

References

- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.virginia.edu [med.virginia.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]

- 5. clyte.tech [clyte.tech]

- 6. youtube.com [youtube.com]

- 7. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. moodle2.units.it [moodle2.units.it]

- 9. researchgate.net [researchgate.net]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

The Role of Pro-Gly-Pro in Collagen Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tripeptide Pro-Gly-Pro (PGP) is a crucial bioactive fragment derived from the breakdown of collagen, the most abundant protein in the extracellular matrix (ECM). Once considered an inert byproduct of tissue remodeling, PGP has emerged as a significant modulator of inflammatory and repair processes. This technical guide provides an in-depth analysis of the role of PGP in collagen metabolism, detailing its formation, degradation, and multifaceted biological activities. PGP and its acetylated form, N-acetyl-Pro-Gly-Pro (Ac-PGP), are potent neutrophil chemoattractants that signal through the C-X-C chemokine receptor 2 (CXCR2). The persistence of PGP is implicated in the pathophysiology of chronic inflammatory diseases, making the PGP-CXCR2 axis a promising target for therapeutic intervention. This document summarizes key quantitative data, provides detailed experimental protocols for studying PGP, and visualizes the critical pathways involved in its metabolism and signaling.

Introduction

Collagen, the primary structural protein of the ECM, undergoes continuous remodeling through a delicate balance of synthesis and degradation.[1][2] Proteolytic cleavage of collagen by matrix metalloproteinases (MMPs) and other enzymes releases a variety of bioactive fragments known as matrikines.[3] Among these, the tripeptide Pro-Gly-Pro (PGP) has garnered significant attention for its potent pro-inflammatory and reparative functions.[3][4] This guide delves into the intricate role of PGP in collagen metabolism, providing a comprehensive resource for researchers and drug development professionals.

PGP Metabolism: A Dual-Edged Sword

The bioavailability and activity of PGP are tightly regulated by a cascade of enzymatic processes governing its formation and degradation. An imbalance in this metabolic pathway can lead to the accumulation of PGP, contributing to chronic inflammation and tissue damage.[3]

Formation of PGP from Collagen

PGP is generated from the proteolytic breakdown of collagen, a process initiated by MMPs, particularly MMP-8 and MMP-9.[5] These enzymes cleave the collagen triple helix into smaller fragments. Subsequently, prolylendopeptidase (PE) acts on these fragments to liberate the PGP tripeptide.[6][7] Neutrophils are a primary source of both MMPs and PE, creating a potential feed-forward loop of inflammation where recruited neutrophils generate more PGP, attracting additional neutrophils to the site of injury or infection.[6][7]

Degradation of PGP

The resolution of PGP-mediated inflammation is dependent on its efficient degradation. Two key enzymes are responsible for inactivating PGP:

-

Leukotriene A4 Hydrolase (LTA4H): This enzyme possesses aminopeptidase activity and is a primary regulator of PGP levels.[6][8]

-

Angiotensin-Converting Enzyme (ACE): ACE also contributes to the degradation and clearance of PGP.[5]

Disturbances in the activity of these enzymes can lead to the persistence of PGP and the perpetuation of inflammatory responses.[3]

Biological Activities of PGP and Ac-PGP

PGP and its more stable acetylated form, Ac-PGP, exert a range of biological effects, primarily through their interaction with the CXCR2 receptor.

Neutrophil Chemotaxis and Activation

The most well-characterized function of PGP and Ac-PGP is their ability to act as potent chemoattractants for neutrophils.[4][7][8] By binding to and activating CXCR2 on the neutrophil surface, they induce a signaling cascade that leads to directed cell migration towards the source of PGP.[9][10] This process is crucial for the initial inflammatory response to tissue injury and infection.

Modulation of Inflammation

Beyond chemotaxis, PGP can modulate the inflammatory environment by influencing the production of cytokines and other inflammatory mediators. For instance, Ac-PGP has been shown to enhance the production of CXCL1 (the murine equivalent of human IL-8) in the airways.[11] However, in the context of sepsis, Ac-PGP has demonstrated a protective role by enhancing the production of type 1 cytokines (IFN-γ and IL-12) while inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][12]

Wound Healing and Angiogenesis

PGP and Ac-PGP also play a role in tissue repair and angiogenesis. They can promote the migration and proliferation of endothelial progenitor cells, contributing to the formation of new blood vessels.[5] Additionally, PGP has been shown to promote paracellular permeability in endothelial cells, a process that is also dependent on CXCR2.[13]

Neuroprotection and Neuroregeneration

Emerging evidence suggests a neuroprotective role for PGP. Studies have shown that PGP can increase the survival of neuroglial cells after mechanical trauma by reducing calcium overload and preventing mitochondrial dysfunction.[11][14]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of PGP and Ac-PGP.

Table 1: Effect of Ac-PGP on Neutrophil Chemotaxis

| Chemoattractant | Concentration | Cell Type | Assay | Result | Citation |

| Ac-PGP | 10⁻⁷–3 × 10⁻³ M | Human PMNs | Transwell | Dose-dependent increase in chemotactic index | [10] |

| Ac-PGP | 10 and 100 µg/mL | RBL cells (CXCR2 transfected) | Migration Assay | Significant migration (P < 0.05) | [11] |

| Ac-PGP | 250 µ g/mouse | Murine | Air-pouch model | Significant neutrophil influx | [13] |

Table 2: Effect of PGP/Ac-PGP on Cytokine Production

| Peptide | Concentration | Cell/Animal Model | Cytokine Measured | Result | Citation |

| Ac-PGP | Not specified | C57Bl/6 mice | CXCL1 (in BALF) | Enhanced CXCL1 levels | [9] |

| Ac-PGP | Not specified | Murine sepsis model | TNF-α, IL-1β, IL-6 | Inhibited production | [12] |

| Ac-PGP | Not specified | Murine sepsis model | IFN-γ, IL-12 | Enhanced production | [12] |

| PGP | Intranasal admin. | Rat (ethanol-induced ulcer) | IFNγ, IL-2, IL-4 (in BMNCs) | Activated transcription | [13] |

| PGP | Intranasal admin. | Rat (stress/acetate-induced ulcer) | IL-8, IL-10 | Inhibited expression | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological functions of PGP.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay evaluates the migration of neutrophils through a permeable membrane towards a chemoattractant.

Materials:

-

96-well Boyden chamber with 5.0 µm pore polyester membrane inserts (e.g., Transwell®)

-

Isolated human or murine neutrophils

-

Serum-free culture medium (e.g., RPMI-1640)

-

PGP or Ac-PGP (chemoattractant)

-

Positive control (e.g., IL-8/CXCL8)

-

Negative control (medium alone)

-

ATP detection reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh whole blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Cell Seeding: Resuspend isolated neutrophils in serum-free medium at a concentration of 1 x 10⁶ cells/mL. Seed 100 µL of the cell suspension into the upper chamber of the Boyden chamber insert.

-

Chemoattractant Addition: In the lower chamber, add 150 µL of medium containing various concentrations of PGP/Ac-PGP, a positive control (e.g., 10 nM IL-8), or a negative control (medium alone).

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours.

-

Quantification of Migrated Cells:

-

Carefully remove the upper chamber insert.

-

To the lower chamber, add an ATP detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The luminescence signal is directly proportional to the number of viable migrated cells.

-

-

Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the negative control.

Cytokine Measurement by ELISA

This protocol outlines a sandwich ELISA for quantifying cytokine (e.g., IL-8) concentrations in cell culture supernatants.

Materials:

-

96-well ELISA plate

-

Capture antibody (anti-human IL-8)

-

Detection antibody (biotinylated anti-human IL-8)

-

Recombinant human IL-8 standard

-

Streptavidin-HRP

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (PBS with 10% FBS)

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Blocking: Wash the plate with wash buffer and block with assay diluent for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate. Add cell culture supernatants (undiluted or diluted in assay diluent) and a serial dilution of the recombinant IL-8 standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody diluted in assay diluent to each well. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP diluted in assay diluent. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate. Add TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Reaction Stoppage and Reading: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the IL-8 standard. Use the standard curve to determine the concentration of IL-8 in the samples.

MMP-9 Activity Assay (Gelatin Zymography)

This technique detects the activity of gelatinases like MMP-9 in biological samples.

Materials:

-

SDS-PAGE equipment

-

Polyacrylamide gel containing 1 mg/mL gelatin

-

Non-reducing sample buffer

-

Electrophoresis buffer

-

Washing buffer (e.g., 2.5% Triton X-100 in water)

-

Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

-

Staining solution (e.g., Coomassie Brilliant Blue R-250)

-

Destaining solution (e.g., methanol:acetic acid:water)

Procedure:

-

Sample Preparation: Collect cell culture supernatants or prepare tissue homogenates. Determine protein concentration and normalize samples. Mix samples with non-reducing sample buffer. Do not heat the samples.

-

Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 125 V) until the dye front reaches the bottom.

-

Gel Washing: After electrophoresis, wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove SDS.

-

Enzyme Renaturation and Digestion: Incubate the gel in incubation buffer at 37°C for 18-24 hours to allow the renatured MMPs to digest the gelatin.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes. Destain the gel with destaining solution until clear bands appear against a blue background.

-

Data Analysis: The clear bands represent areas of gelatinolytic activity. The molecular weight of the active enzyme can be determined by comparing its migration to a protein standard. The intensity of the bands can be quantified using densitometry software.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key processes in PGP metabolism and signaling.

Caption: Overview of Pro-Gly-Pro (PGP) metabolism.

Caption: PGP-induced CXCR2 signaling pathway in neutrophils.

Caption: Experimental workflow for studying PGP's biological effects.

Conclusion

Pro-Gly-Pro is a potent, collagen-derived matrikine that plays a pivotal role in the orchestration of inflammation and tissue repair. Its metabolism, from formation by MMPs and PE to degradation by LTA4H and ACE, is a critical determinant of its biological impact. The pro-inflammatory effects of PGP, primarily mediated through CXCR2 on neutrophils, highlight the PGP-CXCR2 axis as a key pathway in the pathogenesis of chronic inflammatory diseases. The data and protocols presented in this guide provide a comprehensive foundation for further research into the multifaceted roles of PGP and for the development of novel therapeutic strategies targeting this important signaling pathway. A deeper understanding of the quantitative aspects of PGP's dose-dependent effects and the precise regulatory mechanisms of its metabolism will be crucial for translating this knowledge into clinical applications.

References

- 1. Systematic assessment of chemokine ligand bias at the human chemokine receptor CXCR2 indicates G protein bias over β-arrestin recruitment and receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The chemokine receptors CXCR1 and CXCR2 couple to distinct G protein-coupled receptor kinases to mediate and regulate leukocyte functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.abcam.com [docs.abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gelatin zymography protocol | Abcam [abcam.com]

- 9. CXCR2 antagonists block the N-Ac-PGP-induced neutrophil influx in the airways of mice, but not the production of the chemokine CXCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-acetyl-Pro-Gly-Pro (acPGP) [phoenixbiotech.net]

- 12. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

H-Pro-Gly-Pro-OH: A Collagen-Derived Damage-Associated Molecular Pattern Fueling Inflammation and Repair

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular matrix (ECM) is increasingly recognized not just as a structural scaffold but as a dynamic reservoir of bioactive molecules. Upon tissue injury or inflammation, proteolytic degradation of ECM components releases fragments, known as matrikines, that can profoundly influence cellular behavior. Among these, the tripeptide H-Pro-Gly-Pro-OH (Proline-Glycine-Proline, PGP) has emerged as a potent damage-associated molecular pattern (DAMP).[1][2] Derived from the breakdown of collagen, the most abundant protein in the ECM, PGP and its acetylated form, N-acetyl-Pro-Gly-Pro (Ac-PGP), act as powerful chemoattractants for neutrophils, playing a critical role in the initiation and propagation of inflammatory responses.[3][4][5] This technical guide provides a comprehensive overview of PGP as a DAMP, detailing its generation, signaling pathways, biological functions, and the experimental methodologies used for its investigation. This document is intended to serve as a valuable resource for researchers in immunology, cell biology, and drug development exploring the therapeutic potential of targeting PGP-mediated pathways in inflammatory diseases and regenerative medicine.

Data Presentation: Quantitative Analysis of PGP and Ac-PGP

The quantification of PGP and its acetylated form in biological matrices is crucial for understanding its role in disease pathogenesis and for its potential as a biomarker. Below are tables summarizing key quantitative data from various studies.

| Parameter | Matrix | Condition | Concentration/Dosage | Reference |

| PGP | Human Plasma | Healthy Controls | Mean value lower than COPD subjects | [6] |

| PGP | Human Plasma | COPD Patients | Mean value higher than healthy controls (p=0.1903) | [6] |

| Ac-PGP | Human Plasma | Healthy Controls & COPD Patients | Not detected | [6] |

| Ac-PGP | Rat Brain | Sham Surgery | Low levels | [7] |

| Ac-PGP | Rat Brain | 90-min MCAO with 24-h reperfusion (Stroke model) | Significantly increased (p < 0.0001) | [7] |

| Ac-PGP | Sputum | COPD Patients | 0.61 ± 1.89 ng/mL (mean ± SD) | [7] |

| Ac-PGP | Plasma | COPD Patients | 0.60 ± 1.13 ng/mL (mean ± SD) | [7] |

| PGP | In vivo (rats) | Cerebral Ischemia | 37.5 µg/kg (i.p.) | [8] |

| PGP | In vitro (neuroglial culture) | Neuroprotection/Neuroregeneration | 30 µM or 100 µM | [9] |

Table 1: In Vivo and In Vitro Concentrations and Dosages of PGP and Ac-PGP.

| Parameter | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| PGP in human plasma | LC-MS/MS | 0.01 ng/ml | 0.05 ng/ml | [3][6] |

| Ac-PGP in human plasma | LC-MS/MS | 0.01 ng/ml | 0.1 ng/ml | [3][6] |

Table 2: Analytical Sensitivity for PGP and Ac-PGP Detection.

Generation and Signaling Pathways of PGP

The generation of PGP is a tightly regulated enzymatic cascade initiated by tissue damage. Once released, PGP and its more stable acetylated form, Ac-PGP, signal through specific chemokine receptors to elicit a downstream inflammatory cascade.

PGP Generation Pathway

The formation of PGP is a multi-step process involving the sequential action of proteases on collagen.[1][4]

-

Collagen Cleavage: In response to inflammatory stimuli, neutrophils and other immune cells release matrix metalloproteinases (MMPs), particularly MMP-8 and MMP-9. These enzymes cleave native collagen into smaller peptide fragments.[4]

-

PGP Liberation: These collagen fragments then serve as substrates for prolyl endopeptidase (PE), which further cleaves the peptides to release the tripeptide PGP.[4]

-

Acetylation: PGP can be subsequently N-terminally acetylated to form Ac-PGP, a modification that increases its stability and chemoattractant activity.

-

Degradation: To resolve inflammation, PGP is degraded by the aminopeptidase activity of leukotriene A4 hydrolase (LTA4H).[1]

PGP/Ac-PGP Signaling through CXCR2

PGP and Ac-PGP are potent chemoattractants that primarily signal through the G-protein coupled receptors (GPCRs) CXCR1 and CXCR2, which are highly expressed on neutrophils.[4][10] This signaling cascade is crucial for directing neutrophil migration to sites of inflammation.

The binding of PGP or Ac-PGP to CXCR2 on the neutrophil surface initiates a cascade of intracellular events:

-

G-Protein Activation: Ligand binding activates the associated heterotrimeric G-protein (Gαi), leading to its dissociation into Gαi and Gβγ subunits.[11]

-

Downstream Effectors: The Gβγ subunit activates Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[11]

-

Second Messengers: PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and Protein Kinase C (PKC) activation.[12]

-

PI3K/Akt Pathway: PI3K activation leads to the phosphorylation and activation of Akt, a key regulator of cell survival and metabolism.[11]

-

MAPK Cascade: The signaling cascade also activates the mitogen-activated protein kinase (MAPK) pathway, including ERK, which is involved in cell proliferation and differentiation.[8][11]

-

Rac1 Activation: A key outcome of this signaling is the activation of the Rho GTPase, Rac1, which is essential for regulating the actin cytoskeleton dynamics required for cell migration.[8]

Experimental Protocols

The study of PGP and its biological functions relies on a set of key experimental techniques. Detailed methodologies for these are provided below.

Quantification of PGP and Ac-PGP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of PGP and Ac-PGP in complex biological samples.[3][6]

1. Sample Preparation (Human Plasma) [6]

-

Collection: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge samples at 1000 × g for 15 minutes at 2-8°C within 30 minutes of collection.[2]

-

Extraction:

-

Use a solid-phase extraction (SPE) method, such as with a Phenomenex Phree cartridge, for optimal recovery (>90%).[3]

-

Alternatively, perform protein precipitation with acetonitrile.

-

Include an isotope-labeled internal standard for accurate quantification.

-

2. Liquid Chromatography (LC) [6]

-

Column: A suitable reversed-phase column, such as a Jupiter column.

-

Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acidified acetonitrile (e.g., 0.1% formic acid).

-

Flow Rate: Approximately 0.5 ml/min.

-

Run Time: A short run time of around 3-5 minutes can be achieved.

3. Tandem Mass Spectrometry (MS/MS) [6]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Mass Transitions:

-

PGP: m/z 270 -> 173 and m/z 270 -> 70.

-

Ac-PGP: m/z 312 -> 112 and m/z 312 -> 140.

-

4. Data Analysis

-

Generate a standard curve using known concentrations of PGP and Ac-PGP.

-

Quantify the analytes in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay is fundamental for assessing the chemoattractant properties of PGP and Ac-PGP on neutrophils.[5][13][14]

1. Neutrophil Isolation [5]

-

Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Polymorphprep® or Ficoll-Paque).

-

Perform red blood cell lysis if necessary.

-

Resuspend purified neutrophils in an appropriate assay medium (e.g., serum-free RPMI with BSA).

-

Assess cell viability (should be >95%) and purity.

-

Use a 24- or 96-well plate with Transwell® inserts (typically with a 3-5 µm pore size membrane).

-

Add the chemoattractant (PGP, Ac-PGP, or a positive control like fMLP or IL-8) to the lower chamber.

-

Add the neutrophil suspension to the upper chamber (the insert).

-

Include a negative control (medium only) in the lower chamber.

3. Incubation [14]

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period of 1 to 2 hours to allow for cell migration.

4. Quantification of Migrated Cells

-

Manual Counting: Remove the inserts, and count the cells that have migrated to the lower chamber using a hemocytometer.

-

Fluorescent Staining:

-

Pre-label neutrophils with a fluorescent dye (e.g., Calcein-AM) before the assay.

-

After migration, measure the fluorescence in the lower chamber using a plate reader.

-

-

Cell Lysis and ATP Measurement: Lyse the migrated cells in the lower chamber and quantify the ATP content using a luminescent assay (e.g., CellTiter-Glo®). The luminescence is proportional to the number of viable cells.[5]

-

Flow Cytometry: Count the migrated cells using a flow cytometer for high-throughput and accurate quantification.[14]

5. Data Analysis

-

Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the negative control.

PGP Enzyme-Linked Immunosorbent Assay (ELISA)

While LC-MS/MS is highly specific, an ELISA can be a useful tool for high-throughput screening of PGP levels, provided a specific antibody is available. The following is a general protocol for a competitive ELISA, which is a common format for small molecules.

1. Plate Coating [15]

-

Coat a 96-well microplate with a PGP-carrier protein conjugate (e.g., PGP-BSA) in a carbonate-bicarbonate buffer.

-

Incubate overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking [15]

-

Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., PBS with 1% BSA).

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate.

3. Competition [15]

-

Prepare standards with known concentrations of free PGP and the biological samples.

-

In a separate plate or tubes, pre-incubate the standards and samples with a limited amount of a primary antibody specific for PGP.

-

Add these mixtures to the coated and blocked plate. Free PGP in the standards/samples will compete with the coated PGP for antibody binding.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate thoroughly.

4. Detection [15]

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Incubate for 1 hour at room temperature.

-

Wash the plate.

5. Substrate Addition and Measurement [15]

-

Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).

-

Incubate in the dark until a color develops.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Read the absorbance at the appropriate wavelength using a microplate reader.

6. Data Analysis

-

Generate a standard curve by plotting the absorbance versus the concentration of the PGP standards. The signal will be inversely proportional to the concentration of free PGP.

-

Determine the concentration of PGP in the samples from the standard curve.

Conclusion

This compound is a fascinating and functionally significant DAMP that bridges the processes of tissue injury, inflammation, and repair. Its generation from the ubiquitous protein collagen places it at the center of a fundamental host response to damage. The detailed understanding of its generation, signaling pathways, and biological effects, facilitated by the robust experimental protocols outlined in this guide, opens up new avenues for therapeutic intervention. For researchers and drug development professionals, targeting the PGP/CXCR2 axis may offer novel strategies for modulating neutrophil-driven inflammation in a wide range of diseases, from chronic lung conditions to acute ischemic injuries. Further research into the nuanced roles of PGP in different tissues and disease contexts will undoubtedly continue to unveil its full potential as both a biomarker and a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. fn-test.com [fn-test.com]

- 3. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. criver.com [criver.com]

- 6. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.gentaur.com [cdn.gentaur.com]

Pro-Gly-Pro (PGP) Peptide in Extracellular Matrix Remodeling: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tripeptide Pro-Gly-Pro (PGP) and its N-acetylated form (N-Ac-PGP) are collagen-derived matrikines that have emerged as critical mediators in the remodeling of the extracellular matrix (ECM). Generated during inflammatory states through the enzymatic breakdown of collagen, PGP acts as a potent chemoattractant for neutrophils, perpetuating inflammatory cascades and contributing to the pathology of chronic diseases such as Chronic Obstructive Pulmonary Disease (COPD), Cystic Fibrosis (CF), and fibrosis.[1][2][3][4] This guide provides an in-depth examination of the generation, signaling, and pathological roles of PGP, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals targeting ECM-driven pathologies.

Introduction: The Role of Matrikines in ECM Dynamics

The extracellular matrix is a dynamic scaffold essential for tissue homeostasis, development, and repair.[3] Its remodeling is a tightly regulated process involving the synthesis and degradation of its components. During events like injury or infection, proteolytic degradation of ECM proteins, particularly collagen, by enzymes such as matrix metalloproteinases (MMPs) can release bioactive fragments known as matrikines.[3][5] These fragments are not merely byproducts of degradation but active signaling molecules that can modulate cellular behavior, including proliferation, migration, and inflammation.[3][5]

The Pro-Gly-Pro (PGP) peptide is a prominent matrikine derived from collagen, which contains numerous PGP sequences within its triple-helical structure.[3] Its generation at sites of tissue injury positions it as a key damage-associated molecular pattern (DAMP) that senses and directs localized inflammation and subsequent repair processes.[5][6] However, the failure to efficiently clear PGP can lead to its persistence, driving chronic neutrophilic inflammation and pathological tissue remodeling.[3]

Generation and Degradation of PGP

The bioavailability of PGP is controlled by a multi-step enzymatic cascade involving both its generation from collagen and its subsequent degradation.

PGP Generation Pathway

The formation of PGP is a two-step process initiated by the cleavage of collagen:

-

Collagenolysis by MMPs : Neutrophil-derived collagenases (MMP-8) and gelatinases (MMP-9) initiate the breakdown of fibrillar collagen into smaller peptide fragments.[2][4]

-

Peptidase Activity : Prolyl endopeptidase (PE), which is also present in neutrophils, then cleaves these collagen fragments to liberate the PGP tripeptide.[2][7] The N-terminal proline of the resulting PGP can then be acetylated, forming N-acetyl-Pro-Gly-Pro (N-Ac-PGP), which is a more potent form.[8]

This process creates a feed-forward loop, where neutrophils recruited to a site of inflammation release MMPs and PE, generating more PGP and attracting more neutrophils.[5]

References

- 1. Proline-Glycine-Proline as a Potential Biomarker in Chronic Obstructive Pulmonary Disease and Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NEUTROPHILS CONTAIN PROLYL ENDOPEPTIDASE AND GENERATE THE CHEMOTACTIC PEPTIDE, PGP, FROM COLLAGEN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The multifaceted roles of the matrikine Pro-Gly-Pro in pulmonary health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-alpha-PGP and PGP, potential biomarkers and therapeutic targets for COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Neutrophils contain prolyl endopeptidase and generate the chemotactic peptide, PGP, from collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

The Collagen-Derived Matrikine H-Pro-Gly-Pro-OH: A Technical Guide to its Discovery and Initial Characterization

Abstract

This technical guide provides an in-depth overview of the discovery, initial characterization, and biological functions of the tripeptide H-Pro-Gly-Pro-OH, commonly known as Pro-Gly-Pro (PGP). As a matrikine derived from the degradation of extracellular matrix (ECM) collagen, PGP has emerged as a significant bioactive molecule, primarily recognized for its role as a neutrophil chemoattractant in inflammation and wound healing.[1] This document details the enzymatic generation of PGP, its key biological activities, and the signaling pathways it modulates. Furthermore, this guide presents detailed experimental protocols for the synthesis, purification, and functional analysis of PGP, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The extracellular matrix is not merely a scaffold but a dynamic reservoir of bioactive molecules known as matrikines, which are released upon proteolytic remodeling and play crucial roles in various physiological and pathological processes. This compound (PGP) is a tripeptide matrikine generated from the breakdown of collagen.[1] Initially identified as a potent chemoattractant for neutrophils, PGP and its N-terminally acetylated form, N-acetyl-Pro-Gly-Pro (Ac-PGP), are now recognized as key players in the inflammatory response, linking ECM degradation to leukocyte recruitment.[1] Beyond its pro-inflammatory functions, PGP has also demonstrated neuroprotective properties, highlighting its multifaceted nature. This guide will explore the foundational research that has characterized PGP as a significant signaling molecule.

Discovery and Initial Characterization

The seminal discovery of an acetylated form of PGP as a novel neutrophil chemoattractant was reported by Weathington et al. in 2006.[1] Their research demonstrated that N-acetyl-Pro-Gly-Pro is derived from collagen degradation and acts as a ligand for the CXC chemokine receptors, CXCR1 and CXCR2, on neutrophils.[1] Subsequent studies elucidated that the non-acetylated form, this compound, is also a neutrophil chemoattractant.

Generation of this compound

This compound is generated from collagen through a multi-step enzymatic cascade. The process is initiated by the action of matrix metalloproteinases (MMPs), specifically MMP-8 (neutrophil collagenase) and MMP-9 (gelatinase B), which cleave native collagen into smaller peptide fragments. These fragments then serve as substrates for the serine protease prolyl endopeptidase (PE), which further digests the peptides to release the PGP tripeptide.

Caption: Enzymatic cascade for PGP generation.

Biological Activity and Mechanism of Action

The primary characterized biological function of this compound is its role as a chemoattractant for neutrophils. Both PGP and its more potent acetylated form, Ac-PGP, exert their effects by binding to and activating the G protein-coupled receptors (GPCRs) CXCR1 and CXCR2 on the surface of neutrophils.

Neutrophil Chemotaxis

Activation of CXCR1 and CXCR2 by PGP initiates a downstream signaling cascade that leads to neutrophil migration towards the source of the peptide. This process is crucial for the recruitment of neutrophils to sites of inflammation and tissue injury.

Neuroprotection

Recent studies have revealed a neuroprotective role for PGP. It has been shown to protect primary neuroglial cultures from mechanical injury by preventing glutamate-induced intracellular calcium overload and mitochondrial dysfunction.[2][3] This suggests that PGP may have therapeutic potential in conditions involving neuronal damage.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound and its acetylated form.

| Peptide | Biological Activity | Assay | Concentration / EC50 | Reference |

| N-acetyl-Pro-Gly-Pro | Neutrophil Chemotaxis | Transwell Assay | 10⁻⁷–3 × 10⁻³ M | [4] |

| This compound | Neuroprotection | Scratch Test on primary neuroglial cultures | 30 µM and 100 µM | [2][3] |

| N-acetyl-Pro-Gly-Pro | Bactericidal Activity | In vitro assay with human neutrophils | 100 nM - 20 µM | |

| N-acetyl-Pro-Gly-Pro | Calcium Mobilization | In vitro assay with human neutrophils | 10⁻⁴ M–3 × 10⁻³ M | [4] |

Signaling Pathways

The binding of PGP and Ac-PGP to CXCR1/2 on neutrophils activates intracellular signaling pathways that mediate the cellular response.

Chemotactic Signaling Pathway

Upon ligand binding, the G-protein coupled receptors CXCR1/2 undergo a conformational change, leading to the activation of heterotrimeric G-proteins. The dissociated Gβγ subunits activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade, along with the activation of the PI3K/Akt and MAPK pathways, ultimately leads to the cytoskeletal rearrangements required for cell migration.[1][5][6]

References

- 1. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases [thno.org]

- 2. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A narrative review of chemokine receptors CXCR1 and CXCR2 and their role in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Sources of H-Pro-Gly-Pro-OH in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the endogenous origins of the tripeptide H-Pro-Gly-Pro-OH (Proline-Glycine-Proline, PGP) in mammals. PGP and its acetylated form, N-acetyl-Pro-Gly-Pro (Ac-PGP), are biologically active matrikines primarily generated from the degradation of extracellular matrix (ECM) components, most notably collagen. These peptides play a significant role in inflammatory processes, particularly as neutrophil chemoattractants. This document details the enzymatic pathways responsible for their generation, presents available quantitative data on their concentrations in various biological matrices, provides detailed experimental protocols for their study, and illustrates the key signaling pathways they activate.

Introduction

This compound (PGP) is a tripeptide that has emerged as a key player in the orchestration of inflammatory responses and tissue remodeling.[1][2][3] Initially identified as a potent neutrophil chemoattractant, PGP is now recognized as a damage-associated molecular pattern (DAMP) that signals tissue injury and directs innate immune responses.[4] Its acetylated derivative, N-acetyl-Pro-Gly-Pro (Ac-PGP), exhibits even greater chemoattractant potency.[5] The primary endogenous source of these peptides is the proteolytic breakdown of collagen, the most abundant protein in mammals.[6][7][8] This guide will elucidate the mechanisms of PGP and Ac-PGP generation, their physiological and pathological significance, and the experimental approaches used to investigate their roles.

Endogenous Generation of PGP and Ac-PGP

The formation of PGP and Ac-PGP is a multi-step enzymatic process initiated by the degradation of collagen. This process is particularly active in tissues undergoing inflammation and remodeling, where there is significant turnover of the extracellular matrix.

The Role of Matrix Metalloproteinases (MMPs)

The initial cleavage of fibrillar collagen is carried out by collagenases, a subgroup of matrix metalloproteinases (MMPs). Specifically, MMP-8 (neutrophil collagenase) and MMP-9 (gelatinase B) are key enzymes in this process.[7] They cleave the triple helix of collagen into characteristic fragments, making it susceptible to further degradation by other proteases.[9]

The Action of Prolyl Endopeptidase (PE)

Following the initial fragmentation of collagen by MMPs, prolyl endopeptidase (PE) plays a crucial role in the generation of PGP.[5][10] PE is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues. Human peripheral blood neutrophils have been shown to contain constitutively active PE, which can generate PGP from collagen.[5][10]

Acetylation of PGP

PGP can be further modified by acetylation to form Ac-PGP, a more potent neutrophil chemoattractant.[5] The enzymatic activity responsible for this acetylation is also present in human neutrophils.[5]

The overall pathway for the generation of PGP and Ac-PGP is summarized in the workflow diagram below.

Quantitative Data on PGP and Ac-PGP Levels

The concentrations of PGP and Ac-PGP are typically low in healthy individuals but can be significantly elevated in inflammatory conditions. The following tables summarize the available quantitative data from various studies.

| Biological Matrix | Condition | PGP Concentration (ng/mL) | Ac-PGP Concentration (ng/mL) | Reference |

| Sputum | Healthy Controls | 22 ± 12 | Not Detected | [11] |

| Sputum | Asthma | Not Reported | Not Detected | [11] |

| Sputum | COPD | 58 ± 12 | 163 ± 41 (pg/mL) | [11] |

| Sputum | COPD (Placebo) | 5.15 ± 1.54 | Not Reported | [12] |

| Sputum | COPD (Azithromycin) | 2.27 ± 0.87 | Not Reported | [12] |

| Sputum | Cystic Fibrosis (Exacerbation) | 146 | Detected | [13] |

| Sputum | Cystic Fibrosis (Post-treatment) | 80 | Detected | [13] |

| Bronchoalveolar Lavage Fluid (BALF) | Healthy Controls | Not Reported | Not Reported | [14][15] |

| Bronchoalveolar Lavage Fluid (BALF) | COPD | Increased peptide concentration | Not Specifically Quantified | [14][15] |

| Plasma | Healthy Controls | Slightly lower than COPD | Not Detected | [10] |

| Plasma | COPD | Slightly higher than healthy | Not Detected | [10] |

| Serum | Healthy Adults | 350 (pg/mL) | 6.3 (pg/mL) | [14] |

Note: Data are presented as mean ± standard deviation or mean where available. Direct comparisons between studies should be made with caution due to differences in patient cohorts and analytical methodologies.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of PGP and Ac-PGP.

Quantification of PGP and Ac-PGP by LC-MS/MS

This protocol is adapted from a validated method for the determination of PGP and Ac-PGP in human plasma and can be modified for other biological matrices.[5][10]

4.1.1. Sample Preparation

-

To 100 µL of plasma, add an internal standard solution (e.g., isotopically labeled PGP and Ac-PGP).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile, vortex, and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

4.1.2. Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., Jupiter 4u Proteo, 150 x 2.1 mm).[10]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over a specified time.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

4.1.3. Mass Spectrometry

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Data Analysis: Quantify PGP and Ac-PGP concentrations by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve.

In Vitro Collagen Degradation Assay

This protocol describes the generation of PGP from collagen using MMPs and PE.

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

-

Add type I collagen to the reaction buffer to a final concentration of 1 mg/mL.

-

Add recombinant human MMP-8 or MMP-9 to a final concentration of 100 nM.

-

Incubate at 37°C for 24 hours with gentle agitation.

-

Add recombinant human prolyl endopeptidase to a final concentration of 50 nM.

-

Continue incubation at 37°C for another 24 hours.

-

Terminate the reaction by adding a broad-spectrum MMP inhibitor (e.g., EDTA to 20 mM) and a serine protease inhibitor (e.g., Pefabloc SC to 1 mM).

-

Analyze the reaction mixture for the presence of PGP using LC-MS/MS as described in section 4.1.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the chemotactic activity of PGP on neutrophils.[13][16][17]

-

Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Resuspend the isolated neutrophils in a suitable assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.

-

Prepare serial dilutions of PGP (e.g., 1 nM to 1 µM) in the assay medium.

-

Add the PGP dilutions to the lower wells of a Boyden chamber. Use assay medium alone as a negative control and a known neutrophil chemoattractant (e.g., IL-8) as a positive control.

-

Place a microporous membrane (e.g., 3-5 µm pore size) over the lower wells.

-

Add the neutrophil suspension to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

After incubation, remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.

-

Quantify the migrated cells by counting under a microscope in several high-power fields.

Signaling Pathways

PGP and Ac-PGP exert their chemoattractant effects on neutrophils primarily through the G protein-coupled receptors (GPCRs), CXCR1 and CXCR2.[6][18]

CXCR2 Signaling Pathway

Upon binding of PGP or Ac-PGP, CXCR2 undergoes a conformational change, leading to the activation of intracellular signaling cascades.

References

- 1. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. Collagen - Wikipedia [en.wikipedia.org]

- 9. MMP Mediated Degradation of Type IV Collagen Alpha 1 and Alpha 3 Chains Reflects Basement Membrane Remodeling in Experimental and Clinical Fibrosis – Validation of Two Novel Biomarker Assays | PLOS One [journals.plos.org]

- 10. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-α-PGP and PGP, potential biomarkers and therapeutic targets for COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 14. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test [mdpi.com]

- 15. medium.com [medium.com]

- 16. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of H-Pro-Gly-Pro-OH in Accelerating Cutaneous Wound Healing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Pro-Gly-Pro-OH (Proline-Glycine-Proline, PGP) is a naturally occurring collagen-derived matrikine that has emerged as a significant modulator of wound healing processes.[1][2] Generated during extracellular matrix turnover, PGP and its acetylated form, N-acetyl-Pro-Gly-Pro (Ac-PGP), act as signaling molecules that orchestrate a complex series of cellular events crucial for tissue repair.[2][3] This technical guide provides an in-depth analysis of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development focused on innovative wound care therapies.

Introduction: The Matrikine this compound

Matrikines are bioactive peptides derived from the enzymatic cleavage of extracellular matrix (ECM) proteins, such as collagen.[2] this compound is a prominent matrikine that plays a pivotal role in the inflammatory and proliferative phases of wound healing.[4][5] It functions as a chemoattractant, primarily for neutrophils, guiding them to the site of injury to initiate the inflammatory response and clear debris.[1][2] Beyond its chemotactic role, PGP and its more potent acetylated form, Ac-PGP, influence a variety of cell types, including fibroblasts, keratinocytes, and endothelial cells, to promote tissue regeneration.[6][7]

Mechanism of Action in Wound Healing

The wound healing cascade is a highly regulated process involving inflammation, proliferation, and remodeling. This compound and Ac-PGP are integral to the initial phases, primarily through their interaction with the CXC chemokine receptor 2 (CXCR2).[4][5]

Inflammation and Chemotaxis

Upon tissue injury, collagen is degraded, releasing PGP. PGP acts as a damage-associated molecular pattern (DAMP) that directs and localizes the inflammatory response.[3] It serves as a chemoattractant for neutrophils, guiding them through the dense ECM to the precise location of injury.[1][3] This targeted neutrophil recruitment is essential for clearing pathogens and cellular debris, setting the stage for the subsequent proliferative phase.

Fibroblast and Keratinocyte Proliferation and Migration

Collagen-derived peptides, including PGP, have been shown to stimulate the proliferation and migration of fibroblasts and keratinocytes, which are critical for closing the wound gap.[5][8] Studies have demonstrated that these peptides can significantly increase wound closure rates in vitro.[8] This enhanced cellular activity is attributed to the stimulation of pathways that promote cell division and motility.[8]

Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical step in wound healing, as it supplies oxygen and nutrients to the regenerating tissue.[7][9] Ac-PGP has been shown to accelerate neovascularization by promoting the migration, proliferation, and tube-forming activity of endothelial progenitor cells (hEPCs) in a CXCR2-dependent manner.[6]

Quantitative Data on the Efficacy of this compound and its Analogs

The following tables summarize the quantitative effects of this compound and its acetylated form on key cellular processes in wound healing.

| Cell Type | Peptide | Concentration | Effect | Quantitative Measurement | Reference |

| Human Endothelial Progenitor Cells (hEPCs) | Ac-PGP | 10 ng/ml | Increased Migration | ~2.5-fold increase vs. control | [6] |

| Human Endothelial Progenitor Cells (hEPCs) | Ac-PGP | 0.1 µM | Increased Tube Formation | Significant increase in tube length vs. control | [6] |

| Rat Primary Cortical Cell Culture | PGP | 30 µM | Increased Cell Survival | 16% increase in metabolic activity (MTT assay) | [2] |

Table 1: In Vitro Efficacy of PGP and Ac-PGP on Cellular Functions.

| Animal Model | Wound Type | Treatment | Effect | Quantitative Measurement | Reference |

| Rat | Excisional Skin Wound | Ac-PGP (0.1 µM, topical) | Accelerated Wound Closure | Significant reduction in wound gap at day 6 | [6] |

| Mouse (Wild-Type) | Excisional Skin Wound | Ac-PGP (0.1 µM, topical) | Accelerated Wound Closure | Significant reduction in wound area from day 4 | [10] |

| Mouse (CXCR2 Knockout) | Excisional Skin Wound | Ac-PGP (0.1 µM, topical) | No significant effect on wound closure | - | [10] |

Table 2: In Vivo Efficacy of Ac-PGP on Wound Healing.

Signaling Pathways

The biological effects of this compound and Ac-PGP are primarily mediated through the G-protein coupled receptor, CXCR2.[4][5]

CXCR2 Signaling Cascade

Binding of Ac-PGP to CXCR2 on endothelial cells activates a downstream signaling cascade involving the activation of Rac1 and subsequent phosphorylation of p21-activated kinase (PAK) and extracellular signal-regulated kinase (ERK).[1][11] This pathway is crucial for promoting endothelial cell migration and proliferation, which are key steps in angiogenesis.

Experimental Protocols

In Vitro Wound Healing Scratch Assay

This assay is a standard method to study cell migration in vitro.[12]

Methodology:

-

Cell Seeding: Plate fibroblasts or keratinocytes in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Monolayer Formation: Incubate the cells in a humidified incubator at 37°C and 5% CO2 until they reach approximately 90-100% confluency.

-

Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

-

Treatment: Add fresh culture medium containing various concentrations of this compound or Ac-PGP to the wells. A control group with no peptide should be included.

-

Imaging: Immediately capture images of the scratch at time zero (T=0) using a phase-contrast microscope. Continue to capture images at regular intervals (e.g., 6, 12, 24 hours).

-

Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). The rate of wound closure can then be calculated.

In Vivo Excisional Wound Healing Model

This model is used to evaluate the effect of topical treatments on wound healing in an animal model.

Methodology:

-

Animal Preparation: Anesthetize the animal (e.g., rat or mouse) following approved institutional animal care and use committee protocols. Shave and sterilize the dorsal skin.

-

Wound Creation: Create a full-thickness excisional wound of a standardized size (e.g., 6 mm diameter) on the dorsum of the animal using a biopsy punch.

-

Treatment Application: Topically apply a known concentration of Ac-PGP dissolved in a suitable vehicle (e.g., hydrogel) to the wound bed. A control group should receive the vehicle only.

-

Wound Monitoring: Photograph the wounds at regular intervals (e.g., days 0, 3, 6, 9, and 12).

-

Wound Area Analysis: Measure the wound area from the photographs using image analysis software. Calculate the percentage of wound closure over time.

-

Histological Analysis: At the end of the experiment, euthanize the animals and excise the wound tissue for histological analysis to assess re-epithelialization, collagen deposition, and angiogenesis.

Conclusion and Future Directions

This compound and its acetylated derivative, Ac-PGP, are promising therapeutic agents for accelerating wound healing. Their multifaceted mechanism of action, involving targeted inflammation, stimulation of key skin cell proliferation and migration, and promotion of angiogenesis, makes them attractive candidates for the development of novel wound care solutions. Further research should focus on optimizing delivery systems for these peptides to enhance their bioavailability and efficacy in clinical settings. Additionally, exploring the synergistic effects of PGP with other growth factors and biomaterials could lead to the development of next-generation wound healing therapies. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for advancing research and development in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Scratch Wound Healing Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. Role of CXCR2 in the Ac‐PGP‐Induced Mobilization of Circulating Angiogenic Cells and its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of CXCR2 by extracellular matrix degradation product acetylated Pro-Gly-Pro has therapeutic effects against sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acetylated Proline-Glycine-Proline Accelerates Cutaneous Wound Healing and Neovascularization by Human Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clyte.tech [clyte.tech]

- 9. med.virginia.edu [med.virginia.edu]

- 10. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The matrikine N-α-PGP couples extracellular matrix fragmentation to endothelial permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moodle2.units.it [moodle2.units.it]

Methodological & Application

Application Note: 1H NMR Spectroscopy for the Structural Analysis of H-Pro-Gly-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Pro-Gly-Pro-OH is a collagen-derived peptide that exhibits significant biological activity, including acting as a neutrophil chemoattractant.[1] Its structure and conformation are crucial for its biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation of peptides in solution.[2][3] This application note provides a comprehensive guide to the use of 1H NMR spectroscopy for the structural analysis of this compound, with a particular focus on the phenomenon of cis-trans isomerization of the proline residues.

Proline, unique among the proteinogenic amino acids for its secondary amine structure, introduces conformational heterogeneity into peptide chains due to the restricted rotation around the X-Pro amide bond. This results in the presence of both cis and trans isomers, which are in slow exchange on the NMR timescale.[4][5] Consequently, the 1H NMR spectrum of a proline-containing peptide like this compound is often complex, displaying separate sets of resonances for each conformational isomer. NMR spectroscopy is the only method that allows for the characterization of these co-existing isomers at an atomic level.[6]

Due to the presence of two proline residues, this compound can exist as a mixture of four isomers in solution: trans-trans, trans-cis, cis-trans, and cis-cis, referring to the conformation of the Pro1-Gly2 and Gly2-Pro3 peptide bonds, respectively. The relative populations of these isomers can be determined by integrating the corresponding signals in the 1H NMR spectrum. For the closely related peptide, N-acetyl-Pro-Gly-Pro-OH, the trans-trans isomer is the most dominant in aqueous solution.

Data Presentation

Table 1: Approximate 1H NMR Chemical Shifts (ppm) for the Four Isomers of N-acetyl-Pro-Gly-Pro-OH in D2O

| Proton | trans-trans | trans-cis | cis-trans | cis-cis |

| Pro1 Hα | 4.55 | 4.53 | 4.70 | 4.68 |

| Pro1 Hβ | 2.35, 2.05 | 2.33, 2.03 | 2.45, 2.15 | 2.43, 2.13 |

| Pro1 Hγ | 2.05, 1.95 | 2.03, 1.93 | 2.15, 2.05 | 2.13, 2.03 |

| Pro1 Hδ | 3.75, 3.65 | 3.73, 3.63 | 3.85, 3.75 | 3.83, 3.73 |

| Gly2 Hα | 4.05, 3.95 | 4.15, 3.85 | 4.03, 3.93 | 4.13, 3.83 |

| Pro3 Hα | 4.35 | 4.45 | 4.33 | 4.43 |

| Pro3 Hβ | 2.25, 1.95 | 2.40, 1.90 | 2.23, 1.93 | 2.38, 1.88 |

| Pro3 Hγ | 2.00, 1.90 | 2.10, 1.85 | 1.98, 1.88 | 2.08, 1.83 |

| Pro3 Hδ | 3.60, 3.50 | 3.70, 3.45 | 3.58, 3.48 | 3.68, 3.43 |

| Acetyl CH3 | 2.10 | 2.10 | 2.15 | 2.15 |

Note: The chemical shifts are approximate and can be influenced by solvent, temperature, and pH. The two values for β, γ, and δ protons of proline and α protons of glycine represent the two diastereotopic protons.

Experimental Protocols

This section outlines a detailed protocol for acquiring high-quality 1D 1H NMR spectra of this compound.

Sample Preparation

-

Peptide Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis.

-

Solvent Selection: Deuterated water (D2O) is a suitable solvent for this peptide. To observe the exchangeable amide protons, a mixture of 90% H2O and 10% D2O can be used.

-